molecular formula C3H6ClN3 B3069107 1H-imidazol-5-amine hydrochloride CAS No. 1261268-96-5

1H-imidazol-5-amine hydrochloride

Cat. No.: B3069107
CAS No.: 1261268-96-5
M. Wt: 119.55 g/mol
InChI Key: MEORCLTVBRRJIK-UHFFFAOYSA-N
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Description

1H-imidazol-5-amine hydrochloride is a chemical compound with the molecular formula C3H6ClN3. It has a molecular weight of 119.55 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C3H5N3.ClH/c4-3-1-5-2-6-3;/h1-2H,4H2, (H,5,6);1H . The compound’s structure includes an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, imidazole and its derivatives are known to participate in a variety of chemical reactions .

Scientific Research Applications

Synthesis of Nitrogen-Rich Compounds

1H-imidazol-5-amine hydrochloride is used in the synthesis of nitrogen-rich compounds like imidazole, 1,2,4-triazole, and tetrazole-based molecules. These compounds are studied for their applications in nitrogen-rich gas generators, and their physical properties, such as density and heat of formation, are analyzed (Srinivas, Ghule, & Muralidharan, 2014).

Role in Gene Delivery

This compound-related polymethacrylates with imidazole side groups have been investigated in gene delivery. The study explores the differences in transfection activity related to cellular internalization and subcellular localization (Dubruel et al., 2004).

Synthesis of Novel Amino Acid Derivatives

1H-imidazol-4(5H)-ones, which are related to this compound, have been introduced as nucleophilic α-amino acid equivalents in asymmetric synthesis. They facilitate the construction of tetrasubstituted stereogenic centers, leading to N-substituted α-amino acid derivatives (Etxabe et al., 2015).

Development of Antifungal Agents

1H-imidazol-1-amine derivatives, closely related to this compound, have shown promising activities as antifungal agents. Their structure-activity relationship has been explored to understand and improve their antifungal properties (Setzu et al., 2002; Setzu et al., 2003).

In Organic Synthesis

This compound derivatives are utilized in organic synthesis. For example, their reaction with amines leads to various substituted amino-imidazoles, which are important for the synthesis of other complex molecules (Lamattina & Mularski, 1984).

Safety and Hazards

Safety information for 1H-imidazol-5-amine hydrochloride indicates that it may form combustible dust concentrations in air. It is harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation and may damage the unborn child .

Future Directions

Imidazole and its derivatives, including 1H-imidazol-5-amine hydrochloride, continue to be a subject of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on exploring new synthesis methods, studying their biological activities, and developing new drugs based on these compounds .

Mechanism of Action

Target of Action

1H-Imidazol-5-amine hydrochloride is a derivative of imidazole, a heterocyclic compound . Imidazole derivatives have been found to interact with a variety of targets, including enzymes like nitric oxide synthase, adenylate kinase 2, and serine/threonine-protein kinase pim-1 . These targets play crucial roles in various biological processes, including signal transduction, energy metabolism, and cell proliferation .

Mode of Action

For instance, they can bind to the active site of an enzyme, altering its activity . The specific interactions and resulting changes would depend on the particular target and the structure of the imidazole derivative.

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. Given the wide range of potential targets for imidazole derivatives, these compounds could potentially influence numerous pathways For example, if the compound targets nitric oxide synthase, it could affect the nitric oxide signaling pathway

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. Imidazole itself is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of its derivatives.

Properties

IUPAC Name

1H-imidazol-5-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3.ClH/c4-3-1-5-2-6-3;/h1-2H,4H2,(H,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEORCLTVBRRJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261268-96-5
Record name 1H-Imidazol-5-amine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261268-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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